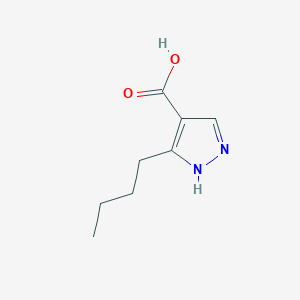
3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid (DCMOC) is a synthetic compound that has been studied for its potential applications in the field of medicine. DCMOC is a stable and water-soluble compound that has been investigated for its potential as a therapeutic agent for various disorders, including cancer, inflammation, and neurological diseases. DCMOC has also been studied for its use in laboratory experiments, including biochemical and physiological studies.
Applications De Recherche Scientifique
3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been studied for its potential applications in the field of medicine. It has been investigated for its potential as a therapeutic agent for various disorders, including cancer, inflammation, and neurological diseases. This compound has also been studied for its ability to inhibit the growth of certain types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been studied for its potential to reduce inflammation and to protect against oxidative stress. It has also been investigated for its potential to treat neurological diseases such as Alzheimer’s disease and Parkinson’s disease.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit photosynthesis . They do this by blocking the electron flow from photosystem II to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
Compounds with similar structures have been found to affect the photosynthetic electron transport chain . This suggests that the compound could potentially interfere with photosynthesis and other related biochemical pathways.
Result of Action
Similar compounds have been found to cause uncontrolled growth in most broadleaf weeds, while most grasses are relatively unaffected . This suggests that the compound could potentially have a similar effect.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various environmental factors, such as temperature, ph, and the presence of other chemicals .
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a number of advantages and limitations for laboratory experiments. One advantage of this compound is that it is a stable and water-soluble compound, which makes it easy to work with. Additionally, this compound is relatively inexpensive and can be synthesized using a number of methods. However, one limitation of this compound is that it has a short half-life, which means that it must be used quickly after synthesis. Additionally, this compound has not yet been approved for use in humans, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are a number of potential future directions for research into 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. One potential direction is to further investigate its potential as a therapeutic agent for various disorders, including cancer, inflammation, and neurological diseases. Additionally, further research into the mechanism of action of this compound could help to identify new potential therapeutic targets. Additionally, further research into the biochemical and physiological effects of this compound could help to identify potential new uses for the compound. Finally, further research into the safety and efficacy of this compound in humans could help to determine its potential for use in clinical trials.
Méthodes De Synthèse
3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be synthesized using a number of methods, including the reaction of 3,4-dichlorophenol with 5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid in the presence of a base. This reaction produces a mixture of this compound and 3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (DCOC). The this compound can then be isolated from the DCOC by crystallization. Other methods for synthesizing this compound include the reaction of 3,4-dichlorophenol with 5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid chloride in the presence of a base, and the reaction of 3,4-dichlorophenol with 5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid anhydride in the presence of a base.
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c1-11(10(15)16)5-9(14-17-11)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGNRWFHWOALEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350098.png)

![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350130.png)


![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)
![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)





